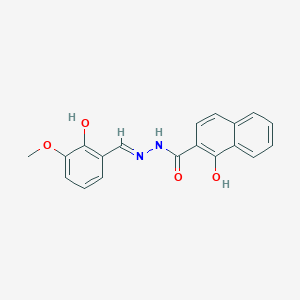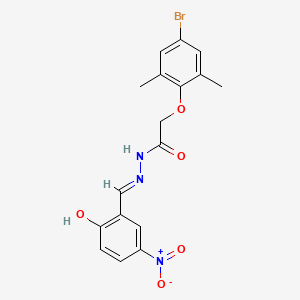
2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide is a chemical compound that belongs to the family of hydrazides. It is commonly referred to as "compound 1" and has been the subject of various scientific studies due to its potential applications in medicine and other fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been found to have antibacterial and antifungal properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. In addition, its anticancer, antimicrobial, and antitubercular activities make it a promising candidate for further studies. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of 2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide as a therapeutic agent for cancer, bacterial infections, and fungal infections should be explored.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been the subject of various scientific studies due to its potential applications in medicine and other fields. It has been found to exhibit anticancer, antimicrobial, and antitubercular activities. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-9-15(7-8-17(12)20)25-13(2)19(24)23-22-11-14-10-21-18-6-4-3-5-16(14)18/h3-11,13,21H,1-2H3,(H,23,24)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVDAJOGNNQCG-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN=CC2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-allyl-6-{[(3-methyl-2-pyridinyl)imino]methyl}phenol](/img/structure/B3729744.png)
![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)
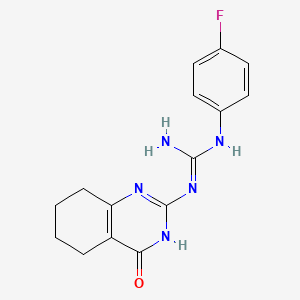
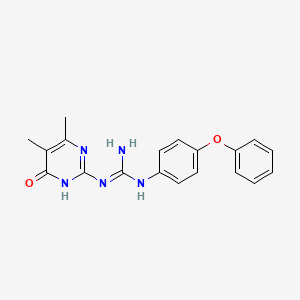
![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
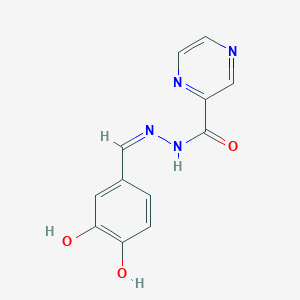
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)
![4-isobutyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3729825.png)
